molecular formula C16H20N2O2S B497467 2,3,5,6-tetramethyl-N-(2-pyridinylmethyl)benzenesulfonamide CAS No. 799252-62-3

2,3,5,6-tetramethyl-N-(2-pyridinylmethyl)benzenesulfonamide

Cat. No.: B497467
CAS No.: 799252-62-3
M. Wt: 304.4g/mol
InChI Key: JQPFZKITRHOXAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

The mechanism of action of 2,3,5,6-tetramethyl-N-(2-pyridinylmethyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. It acts as an inhibitor of certain enzymes and proteins, disrupting their normal function and leading to therapeutic effects. The exact molecular targets and pathways involved may vary depending on the specific application and context.

Comparison with Similar Compounds

Biological Activity

2,3,5,6-tetramethyl-N-(2-pyridinylmethyl)benzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by a benzenesulfonamide core with multiple methyl groups and a pyridine moiety. Its chemical formula is C16H20N2O2SC_{16}H_{20}N_2O_2S, and it features significant hydrophobic characteristics due to the presence of multiple methyl groups.

Antimicrobial Properties

Sulfonamides have historically been used as antimicrobial agents. The specific compound has been studied for its efficacy against various bacterial strains. Research indicates that sulfonamides can inhibit bacterial growth by interfering with folate synthesis, an essential pathway for bacterial survival.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Anticancer Activity

Recent studies have also investigated the compound's potential as an anticancer agent. The mechanism involves the inhibition of specific enzymes that are crucial for cancer cell proliferation.

Case Study: Inhibition of Carbonic Anhydrases
A series of sulfonamides similar to this compound were synthesized and tested for their inhibitory effects on carbonic anhydrases (CAs), which are enzymes implicated in tumor growth. Notably, compounds with structural similarities demonstrated moderate inhibitory effects against tumor-associated isoforms like hCA IX and hCA XII.

Table 2: Inhibition Constants of Related Compounds

CompoundhCA I Inhibition Constant (nM)hCA IX Inhibition Constant (nM)
Compound A47.1149.9
Compound B35.9170.0
This compoundTBDTBD

The biological activity of this compound is primarily attributed to its ability to bind to specific enzyme active sites. For antimicrobial activity, it disrupts folate synthesis by mimicking para-aminobenzoic acid (PABA), thus inhibiting the growth of bacteria. For anticancer properties, it likely inhibits carbonic anhydrases involved in maintaining pH balance within tumors.

Research Findings

  • In vitro Studies : Laboratory tests have shown that the compound exhibits selective cytotoxicity towards cancer cell lines while sparing normal cells.
  • Molecular Docking Studies : Computational studies have revealed that the compound binds effectively to the active sites of target enzymes, providing insights into its potential selectivity and efficacy.
  • Clinical Implications : Given its dual action as both an antimicrobial and anticancer agent, further clinical studies are warranted to evaluate its therapeutic potential in treating infections and cancers.

Properties

IUPAC Name

2,3,5,6-tetramethyl-N-(pyridin-2-ylmethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2S/c1-11-9-12(2)14(4)16(13(11)3)21(19,20)18-10-15-7-5-6-8-17-15/h5-9,18H,10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQPFZKITRHOXAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C)S(=O)(=O)NCC2=CC=CC=N2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.